单脱(N-羧甲基)缬氨达克拉他韦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

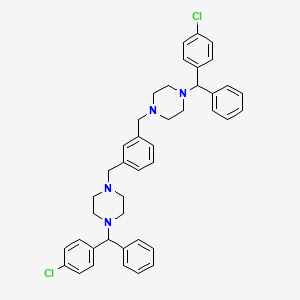

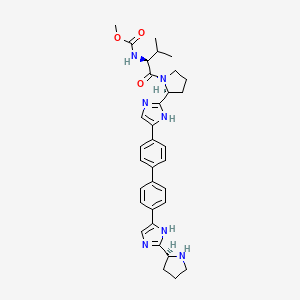

Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is the main degradation product of Daclatasvir . Daclatasvir is a potent NS5A protein inhibitor .

Molecular Structure Analysis

The molecular structure of Monodes(N-carboxymethyl)valine Daclatasvir is complex, with a molecular formula of C33H39N7O3 . It contains the two amino acids proline and valine in their natural L-form .科学研究应用

达克拉他韦在丙型肝炎治疗中的概述

达克拉他韦以其对丙型肝炎病毒(HCV)的作用而闻名,是一种直接作用的抗病毒药物,可抑制 NS5A 蛋白。该蛋白在 HCV RNA 复制中起着至关重要的作用。达克拉他韦已显示出有效的泛基因型活性,这意味着它对广泛的 HCV 基因型有效。这种有效性在其在联合疗法中的应用中得到了突出,显着提高了不同患者群体(包括 HCV 1-4 型基因型和与 HIV 共同感染的患者)的持续病毒学应答率 (McCormack,2015; Manolakopoulos 等,2016; Bonora 和 Puoti,2017)。

药代动力学特性

达克拉他韦的药代动力学特性支持其在每日一次给药方案中的使用。它表现出快速吸收和中等消除半衰期,这使得在给药后几天内即可达到稳态浓度。达克拉他韦可以不考虑食物给药,这使其成为患者的便捷选择。其药代动力学不受年龄、性别或种族等内在因素的显着影响,肝肾功能受损的患者无需调整剂量 (Gandhi 等,2018)。

在非丙型肝炎应用中的探索

有趣的是,达克拉他韦的作用超出了丙型肝炎的治疗范围。由于 HCV RNA 聚合酶和 SARS-CoV-2 RNA 聚合酶之间的同源性,研究探索了其在治疗其他病毒感染(如 COVID-19)中的潜力。初步研究表明,达克拉他韦与索非布韦联合使用可能是针对 COVID-19 的有效治疗策略,突出了该药物在超越丙型肝炎的流行病中的多功能性和潜在适用性 (Shabani 等,2021)。

作用机制

Target of Action

Monodes(N-carboxymethyl)valine Daclatasvir, also known as methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate, is primarily targeted towards the Hepatitis C Virus (HCV) NS5A protein . The NS5A protein plays a crucial role in the replication of the HCV.

Mode of Action

The compound acts as a potent inhibitor of the HCV NS5A protein . By inhibiting this protein, it disrupts the replication process of the virus, thereby reducing the viral load in the body.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV replication pathway . By inhibiting the NS5A protein, the compound disrupts the replication of the virus, which in turn affects the overall lifecycle of the HCV.

Result of Action

The result of the action of Monodes(N-carboxymethyl)valine Daclatasvir is the reduction of the HCV viral load in the body . By inhibiting the NS5A protein, the compound disrupts the replication of the virus, leading to a decrease in the number of viral particles.

生化分析

Biochemical Properties

Monodes(N-carboxymethyl)valine Daclatasvir interacts with the HCV NS5A protein . The nature of these interactions involves the inhibition of the NS5A protein, which plays a crucial role in the replication of the HCV .

Cellular Effects

The influence of Monodes(N-carboxymethyl)valine Daclatasvir on cell function is primarily through its interaction with the HCV NS5A protein . This interaction disrupts the replication process of the virus, thereby affecting the cellular processes associated with viral propagation .

Molecular Mechanism

Monodes(N-carboxymethyl)valine Daclatasvir exerts its effects at the molecular level by inhibiting the HCV NS5A protein . This inhibition disrupts the replication of the virus, leading to a decrease in viral load .

Temporal Effects in Laboratory Settings

It is known that it is the main degradation product of Daclatasvir .

属性

IUPAC Name |

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLPGQSNBFUPQA-FMYROPPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。